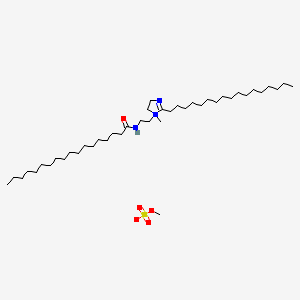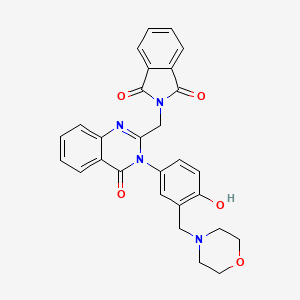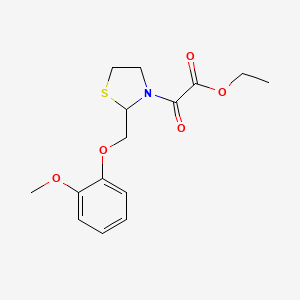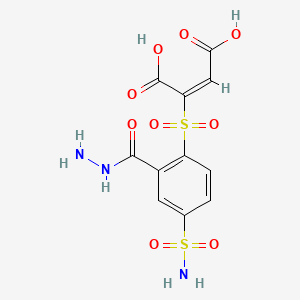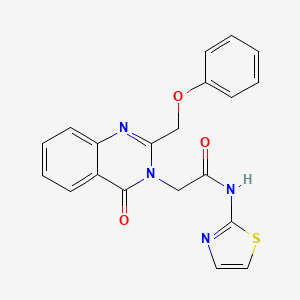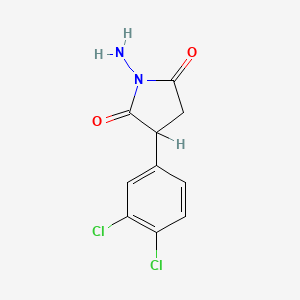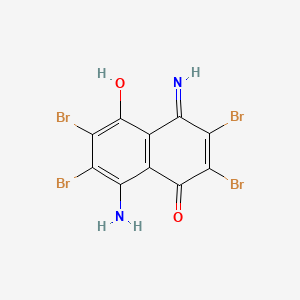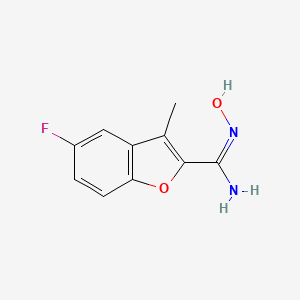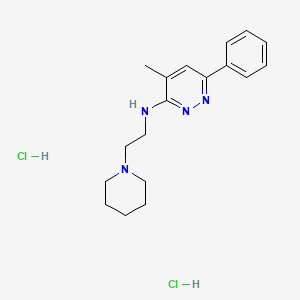
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt is a complex organic compound It features a pyrazolo[3,4-b]pyridine core, which is often associated with various biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the heptenoic acid side chain through esterification or amidation reactions.
- Hydroxylation at specific positions using selective oxidizing agents.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid side chain can be reduced to a single bond.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
- Oxidized derivatives with ketone or carboxylic acid functionalities.
- Reduced derivatives with saturated side chains.
- Substituted derivatives with various nucleophiles replacing the fluorine atom.
科学研究应用
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
- Potential therapeutic applications due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl and heptenoic acid groups can influence solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Fluorophenyl-containing compounds with varying side chains.
- Hydroxyheptenoic acid derivatives with different core structures.
Uniqueness
- The combination of the pyrazolo[3,4-b]pyridine core with the specific substituents makes this compound unique.
- The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
属性
CAS 编号 |
126274-04-2 |
|---|---|
分子式 |
C30H31FN3NaO4 |
分子量 |
539.6 g/mol |
IUPAC 名称 |
sodium;(E)-7-[1-benzyl-4-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C30H32FN3O4.Na/c1-18(2)29-25(14-13-23(35)15-24(36)16-26(37)38)28(21-9-11-22(31)12-10-21)27-19(3)33-34(30(27)32-29)17-20-7-5-4-6-8-20;/h4-14,18,23-24,35-36H,15-17H2,1-3H3,(H,37,38);/q;+1/p-1/b14-13+; |
InChI 键 |
NVVYNVLUGQTULK-IERUDJENSA-M |
手性 SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
规范 SMILES |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




